Cas no 88920-24-5 (2-[(4-methoxyphenyl)methoxy]acetic acid)

2-[(4-methoxyphenyl)methoxy]acetic acid structure
88920-24-5 structure
Product Name:2-[(4-methoxyphenyl)methoxy]acetic acid
CAS 번호:88920-24-5
MF:C10H12O4
메가와트:196.199883460999
MDL:MFCD01861881
CID:61215
Update Time:2025-06-08

2-[(4-methoxyphenyl)methoxy]acetic acid 화학적 및 물리적 성질

이름 및 식별자

    • 2-((4-Methoxybenzyl)oxy)acetic acid
    • (4-Methoxybenzyloxy)acetic acid
    • 2-(4-methoxybenzyloxy)acetic acid
    • 2-[(4-methoxyphenyl)methoxy]acetic acid
    • 4-METHOXYBENZYLOXYACETIC ACID
    • Aceticacid, [(4-methoxyphenyl)methoxy]- (9CI)
    • (p-Methoxybenzyloxy)acetic acid
    • Acetic acid, [(4-methoxyphenyl)methoxy]-
    • Acetic acid,2-[(4-methoxyphenyl)methoxy]-
    • XNXTXCKLOBWPQA-UHFFFAOYSA-N
    • [(4-methoxybenzyl)oxy]acetic acid
    • [(4-Methoxyphenyl)methoxy]acetic acid
    • 2-[(4-Methoxyphenyl)methoxy]acetic acid (ACI)
    • Acetic acid, [(4-methoxyphenyl)methoxy]- (9CI)
    • MDL: MFCD01861881
    • 인치: 1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
    • InChIKey: XNXTXCKLOBWPQA-UHFFFAOYSA-N
    • 미소: O=C(COCC1C=CC(OC)=CC=1)O

계산된 속성

  • 정밀분자량: 196.07400
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 173
  • 토폴로지 분자 극성 표면적: 55.8

실험적 성질

  • PSA: 55.76000
  • LogP: 1.29640

2-[(4-methoxyphenyl)methoxy]acetic acid 세관 데이터

  • 세관 번호:2918990090
  • 세관 데이터:

    ?? ?? ??:

    2918990090

    개요:

    2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

2-[(4-methoxyphenyl)methoxy]acetic acid 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M842444-1g
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5 95%
1g
162.90 2021-05-17
TRC
M331513-50mg
2-((4-Methoxybenzyl)oxy)acetic Acid
88920-24-5
50mg
$ 58.00 2023-09-07
TRC
M331513-100mg
2-((4-Methoxybenzyl)oxy)acetic Acid
88920-24-5
100mg
$ 69.00 2023-09-07
TRC
M331513-500mg
2-((4-Methoxybenzyl)oxy)acetic Acid
88920-24-5
500mg
$ 173.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M46710-1g
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5
1g
¥116.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M46710-25g
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5
25g
¥1696.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M46710-5g
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5
5g
¥396.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OJ043-250mg
2-[(4-methoxyphenyl)methoxy]acetic acid
88920-24-5 95+%
250mg
84CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OJ043-100mg
2-[(4-methoxyphenyl)methoxy]acetic acid
88920-24-5 95+%
100mg
45CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OJ043-1g
2-[(4-methoxyphenyl)methoxy]acetic acid
88920-24-5 95+%
1g
141.0CNY 2021-07-12

2-[(4-methoxyphenyl)methoxy]acetic acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
참조
Synthesis, crystal structure determination, and biological properties of the DNA-dependent protein kinase (DNA-PK) inhibitor 3-cyano-6-hydrazonomethyl-5-(4-pyridyl)pyrid-[1H]-2-one (OK-1035)
Stockley, M.; Clegg, W.; Fontana, G.; Golding, B.; Martin, N.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(21), 2837-2841

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  4 h, reflux
참조
Toward a total synthesis of divergolide A: Synthesis of the amido hydroquinone core and the C10-C15 fragment
Zhao, Guanglian; Wu, Jinlong; Dai, Wei-Min, Synlett, 2012, 23(19), 2845-2849

합성 방법 3

반응 조건
1.1 Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  23 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  27 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
참조
Total synthesis of Pericoannosin A
Luecke, Daniel; Linne, Yannick; Hempel, Katharina; Kalesse, Markus, Organic Letters, 2018, 20(15), 4475-4477

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; 25 °C
1.3 Catalysts: Tetrabutylammonium bromide ;  4 h, reflux
1.4 Reagents: Ethanol ;  0 °C
참조
Directed Diastereoselectivity in the Asymmetric Claisen/Metathesis Reaction Sequence
Probst, Nicolas P.; Haudrechy, Arnaud; Ple, Karen, Journal of Organic Chemistry, 2008, 73(11), 4338-4341

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 -
참조
Synthesis of a new lactenediyne scaffold equipped with three handles
Banfi, Luca; Guanti, Giuseppe, Tetrahedron Letters, 2002, 43(41), 7427-7429

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  10 min, 7 - 8 °C; 15 min, < 4 °C
1.2 Solvents: Tetrahydrofuran ;  < 15 °C; 20 h, rt
1.3 Reagents: Water ;  20 min, rt
참조
Synthetic approaches towards a new class of strained "lactenediynes"
Banfi, Luca; Basso, Andrea; Guanti, Giuseppe; Paravidino, Monica; Riva, Renata; et al, ARKIVOC (Gainesville, 2006, (6), 15-39

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C; 24 h, 60 °C
1.2 Reagents: Water
참조
Structural effect on Eu(fod)3-catalyzed rearrangement of allylic esters
Dai, Wei-Min; Mak, Wing-Leung, Chinese Journal of Chemistry, 2003, 21(7), 772-783

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  overnight
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
참조
Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo
Wang, Suhua; Yang, Jingshu; Li, Xueyuan; Liu, Zijie; Wu, Youzhen; et al, Journal of Medicinal Chemistry, 2017, 60(12), 5162-5192

합성 방법 9

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, < 40 °C; 10 °C
1.2 35 min, 10 °C; 1.5 h, 70 °C
참조
Practical preparation of benzyloxyacetic acids
Linn, Kathleen; Kuethe, Jeffrey T.; Peng, Zhihui; Yasuda, Nobuyoshi, Tetrahedron Letters, 2008, 49(23), 3762-3765

2-[(4-methoxyphenyl)methoxy]acetic acid Raw materials

2-[(4-methoxyphenyl)methoxy]acetic acid Preparation Products

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